Z-1,2-TRANS-ACHEC-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-1,2-TRANS-ACHEC-OH, also known as cyclododecane, (2-methylpropoxy)-, is an organic compound with the molecular formula C16H32O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structure, which includes a cyclododecane ring bonded to an isobutyl group through an ether linkage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Z-1,2-TRANS-ACHEC-OH can be synthesized through the reaction of cyclododecanol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Cyclododecanol+Isobutyl BromideK2CO3,DMFthis compound+KBr+H2O

Industrial Production Methods: On an industrial scale, the production of cyclododecylisobutylether involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to ensure high-quality product output .

Análisis De Reacciones Químicas

Types of Reactions: Z-1,2-TRANS-ACHEC-OH undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclododecanone and other oxidation products.

Reduction: Reduction reactions can convert it back to cyclododecanol.

Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield cyclododecanol and isobutyl alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products:

Oxidation: Cyclododecanone, cyclododecanol.

Reduction: Cyclododecanol.

Substitution: Cyclododecanol, isobutyl alcohol

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of Z-1,2-TRANS-ACHEC-OH typically involves enantioselective reactions that can yield high purity and specificity. Common methods include:

- Reductive coupling : Utilizing catalysts such as copper hydride to facilitate the reaction.

- Substitution reactions : Engaging in reactions with various reagents under controlled conditions.

Acetylcholinesterase Inhibition

One of the primary biological applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of acetylcholine, a neurotransmitter involved in many cognitive functions. The inhibition of AChE by this compound has implications for:

- Alzheimer’s Disease Treatment : By increasing acetylcholine levels, this compound may enhance cholinergic neurotransmission, potentially improving cognitive function in patients with Alzheimer's disease .

Proteomics Research

This compound is utilized in proteomics to study protein structures and functions. Its ability to selectively bind to specific protein targets allows researchers to investigate complex biochemical pathways and interactions.

Specialty Chemicals Production

In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique properties make it an essential building block for various chemical products used in pharmaceuticals and agrochemicals.

Case Study 1: AChE Inhibition

A study demonstrated that this compound effectively inhibited AChE activity with an IC50 value indicative of its potency. This finding suggests its potential as a therapeutic agent for neurodegenerative diseases .

| Compound | IC50 Value (µM) | Application |

|---|---|---|

| This compound | 127.99 | Alzheimer’s treatment |

| Galanthamine | 1.02 | Alzheimer’s treatment |

Case Study 2: Proteomics Application

Research highlighted the use of this compound in proteomics studies aimed at mapping protein interactions. The compound's specificity allows for detailed analysis of protein networks within cells .

Mecanismo De Acción

The mechanism of action of cyclododecylisobutylether involves its ability to interact with various molecular targets through its ether linkage. It can form hydrogen bonds and van der Waals interactions with other molecules, facilitating its role as a solvent and intermediate in chemical reactions. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in drug delivery systems .

Comparación Con Compuestos Similares

Cyclododecanol: Similar structure but with a hydroxyl group instead of an ether linkage.

Cyclododecanone: An oxidized form of cyclododecylisobutylether.

Isobutylcyclohexane: Similar in having an isobutyl group but with a cyclohexane ring instead of a cyclododecane ring.

Uniqueness: Z-1,2-TRANS-ACHEC-OH is unique due to its large cyclododecane ring and ether linkage, which impart distinct chemical and physical properties. Its ability to form inclusion complexes and interact with lipid membranes sets it apart from other similar compounds .

Actividad Biológica

Z-1,2-TRANS-ACHEC-OH is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound is a derivative of acetylcholinesterase inhibitors (AChEIs), which are crucial in the treatment of conditions such as Alzheimer's disease. Its structural characteristics enable it to interact effectively with the active sites of enzymes involved in neurotransmission.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of acetylcholinesterase (AChE). By preventing the breakdown of acetylcholine, this compound can enhance cholinergic transmission, which is often impaired in neurodegenerative disorders.

Inhibitory Activity

Research indicates that this compound exhibits significant AChE inhibitory activity. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of enzyme activity) of less than 100 μM, indicating potent inhibitory effects compared to other known AChEIs such as naringenin .

1. Neuroprotective Effects

This compound has been shown to protect neuronal cells from apoptosis and oxidative stress. In vitro studies demonstrated that it could reduce neurotoxicity in SH-SY5Y neuroblastoma cells exposed to toxic agents .

2. Antioxidant Properties

The compound exhibits antioxidant activity, contributing to its neuroprotective effects. Antioxidants play a critical role in mitigating oxidative stress, which is a significant factor in neurodegeneration.

3. Anti-inflammatory Effects

Inflammation is another key player in neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Propiedades

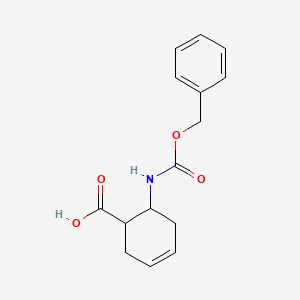

IUPAC Name |

6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAAZWPFGHTXNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.